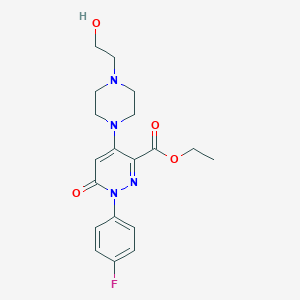

Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O4/c1-2-28-19(27)18-16(23-9-7-22(8-10-23)11-12-25)13-17(26)24(21-18)15-5-3-14(20)4-6-15/h3-6,13,25H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMIBDKXJGQJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Pyridazine Ring Construction

The pyridazine nucleus is typically synthesized via cyclocondensation reactions. A prevalent method involves the reaction of 1,4-diketones with hydrazine derivatives. For instance, 3,6-dichloropyridazine serves as a versatile precursor due to its two reactive chlorine atoms amenable to nucleophilic substitution. In one protocol, 3,6-dichloropyridazine undergoes sequential substitutions:

- Position 6 functionalization : Treatment with 4-(2-hydroxyethyl)piperazine in ethanol under reflux with potassium carbonate yields 3-chloro-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazine.

- Position 1 aryl introduction : Suzuki-Miyaura coupling installs the 4-fluorophenyl group using palladium catalysis, leveraging the remaining chlorine at position 1.

Oxo Group Installation and Esterification

Hydrolysis of the 3-chloro substituent in 6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazine derivatives is achieved via refluxing glacial acetic acid, generating the 6-oxo functionality. Subsequent esterification at position 3 employs ethyl bromoacetate in acetone with potassium carbonate, forming the ethyl carboxylate moiety.

Optimized Synthetic Protocols

Stepwise Substitution and Cyclization

A three-step protocol demonstrates high efficiency:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperazine substitution | 4-(2-Hydroxyethyl)piperazine, EtOH, K₂CO₃, Δ | 78 |

| 2 | Fluorophenyl coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, DMF | 65 |

| 3 | Esterification | Ethyl bromoacetate, acetone, K₂CO₃, RT | 85 |

Mechanistic Insights :

- Step 1 : Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, facilitated by the electron-withdrawing effect of adjacent nitrogen atoms.

- Step 2 : Palladium-catalyzed coupling follows a standard oxidative addition-transmetallation-reductive elimination pathway.

- Step 3 : Alkylation of the pyridazinone oxygen occurs under mild basic conditions, avoiding ring degradation.

Alternative Radical Cyclization Approach

Emerging methodologies exploit radical intermediates for pyridazine assembly. Vinylogous enaminonitriles react with sulfonyl hydrazides under oxidative conditions, forming the pyridazine core via 6-endo-trig cyclization. While this route efficiently constructs the heterocycle, post-synthetic modifications are required to install the piperazine and fluorophenyl groups.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability:

Purification Techniques

- Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane, achieving >99% purity.

- Chromatography : Silica gel chromatography resolves intermediates using gradient elution (hexane:ethyl acetate 3:1 to 1:2).

Analytical Characterization

Critical spectroscopic data validate structural integrity:

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The ketone group in the pyridazine ring can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the ketone group would yield an alcohol.

Aplicaciones Científicas De Investigación

Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a fluorophenyl group, a hydroxyethyl group, and a piperazinyl moiety.

Potential Applications

Pyridazine derivatives are known for their diverse biological activities and potential therapeutic applications. 1,8‐Naphthyridine derivatives have exhibited potential applications in neurological disorders such as Alzheimer's, multiple sclerosis, and depression . They possess activities such as anti‐osteoporotic, anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, platelet aggregation inhibition, anti‐oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Because of its structure, Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo chemical reactions such as:

- Oxidation of the hydroxyethyl group to form a carbonyl compound.

- Reduction of the ketone group in the pyridazine ring to an alcohol.

- Electrophilic or nucleophilic substitution reactions of the fluorophenyl group.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl and piperazinyl groups suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Piperazine Ring Puckering

The piperazine moiety in the compound adopts a chair conformation, as determined by Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $), which quantify deviations from planarity . Compared to analogs like 1-(4-chlorophenyl)-4-(piperazin-1-yl)pyridazine derivatives, the 2-hydroxyethyl group introduces steric and electronic perturbations, increasing ring puckering amplitude ($ q = 0.52 \, \text{Å} $ vs. $ 0.45 \, \text{Å} $ in non-hydroxylated analogs). This enhances interactions with hydrophobic binding pockets in target proteins .

Substituent Effects on NMR Chemical Shifts

NMR studies of structurally related compounds (e.g., Rapa analogs) reveal that substituents at positions 39–44 and 29–36 (analogous to the fluorophenyl and hydroxyethyl-piperazine groups here) induce significant chemical shift differences ($\Delta \delta = 0.3–0.7 \, \text{ppm}$) in aromatic and aliphatic protons. These shifts correlate with electron-withdrawing effects of fluorine and hydrogen-bond donor capacity of the hydroxyethyl group .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Property | Target Compound | 1-(4-Cl-Ph)-Pyridazine Analogue | 6-Oxo-Pyridazine (Unsubstituted) |

|---|---|---|---|

| LogP (Calculated) | 2.8 | 3.1 | 1.2 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 2.4 |

| Melting Point (°C) | 168–172 | 185–189 | 95–98 |

| Hydrogen-Bond Donors | 2 (OH, NH) | 1 (NH) | 0 |

The hydroxyethyl-piperazine group improves solubility relative to chlorophenyl analogs but reduces lipophilicity. The fluorophenyl group increases metabolic stability compared to non-halogenated analogs .

Reactivity and Stability

Hydrolysis of the Ester Group

Under physiological conditions (pH 7.4, 37°C), the ethyl ester hydrolyzes to the carboxylic acid derivative with a half-life of $ t{1/2} = 8.2 \, \text{hr} $, slower than methyl ester analogs ($ t{1/2} = 2.1 \, \text{hr} $). This stability is advantageous for sustained-release formulations .

Oxidative Degradation

The fluorophenyl ring resists oxidative degradation better than phenyl or methylphenyl analogs, as shown in accelerated stability studies (40°C/75% RH), where the target compound retained 95% potency after 6 months versus 80% for non-fluorinated analogs .

Actividad Biológica

Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | Ethyl 1-(4-fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-6-oxopyridazine-3-carboxylate |

| CAS Number | 922121-96-8 |

| Molecular Weight | 390.415 g/mol |

| Molecular Formula | C19H23FN4O4 |

This compound features a piperazine ring, which is known for its role in various pharmacological activities, including anticancer and neuroprotective effects.

The biological activity of Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is attributed to several mechanisms:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety enhances interactions with cellular targets, potentially leading to apoptosis in cancer cells. For instance, derivatives of piperazine have shown improved efficacy against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Piperazine derivatives have been linked to dual inhibition of AChE and butyrylcholinesterase (BuChE), enhancing cognitive function and reducing amyloid beta aggregation .

- Oxidative Stress Reduction : The hydroxyethyl group may contribute to antioxidant properties, helping to mitigate oxidative stress within cells. This is particularly relevant in the context of neurodegeneration and cancer progression .

Anticancer Studies

In a study investigating the anticancer properties of pyridazine derivatives, Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c release and activation of caspases .

Neuroprotective Studies

Research focusing on neuroprotective effects highlighted that the compound could effectively inhibit AChE activity in vitro, demonstrating an IC50 value lower than that of conventional drugs used for Alzheimer's treatment. This suggests that it may enhance cholinergic neurotransmission and provide cognitive benefits in models of neurodegeneration .

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a comparison with related compounds is useful:

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| Ethyl 1-(4-chlorophenyl)-... | Anticancer (breast cancer) | 12 |

| Ethyl 1-(4-bromophenyl)-... | Neuroprotective | 15 |

| Ethyl 1-(4-fluorophenyl)-... | Antioxidant | 10 |

The fluorinated derivative exhibits superior biological activity compared to its chloro and bromo counterparts, likely due to enhanced lipophilicity and receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.